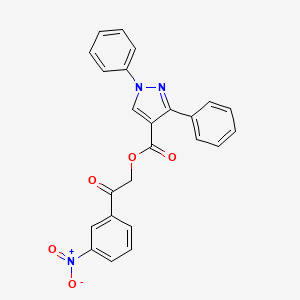![molecular formula C25H16N2O5S B10878649 (2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzodioxole moiety with an anthracene derivative, linked through a thiourea bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3-(1,3-Benzodioxol-5-yl)acryloyl chloride: This intermediate can be synthesized by reacting 3-(1,3-benzodioxol-5-yl)acrylic acid with thionyl chloride under reflux conditions.
Synthesis of 9,10-Dioxo-9,10-dihydro-2-anthracenylthiourea: This intermediate is prepared by reacting 9,10-dioxo-9,10-dihydroanthracene-2-amine with thiophosgene in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the two intermediates in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Applications De Recherche Scientifique
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA involves its interaction with cellular proteins and enzymes. It is believed to inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage that triggers cell death pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-BENZYLPIPERAZINE
- 3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE
Uniqueness
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA stands out due to its dual aromatic systems linked by a thiourea bridge, which imparts unique electronic and steric properties
Propriétés
Formule moléculaire |
C25H16N2O5S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C25H16N2O5S/c28-22(10-6-14-5-9-20-21(11-14)32-13-31-20)27-25(33)26-15-7-8-18-19(12-15)24(30)17-4-2-1-3-16(17)23(18)29/h1-12H,13H2,(H2,26,27,28,33)/b10-6+ |
Clé InChI |
QMVUKGRKSSZSAA-UXBLZVDNSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
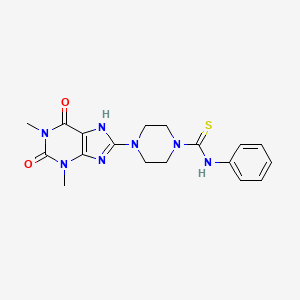
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)
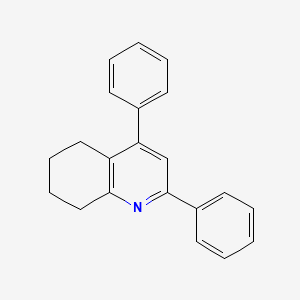

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
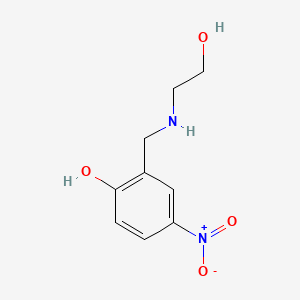
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)
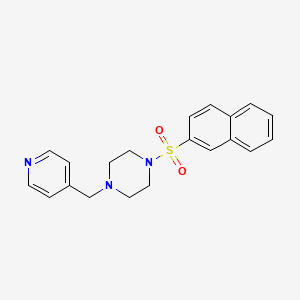
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)
